5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Overview

Description

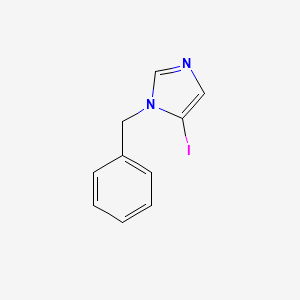

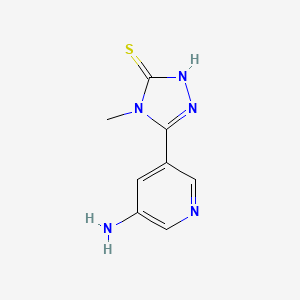

The compound “5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains a pyridine ring and a triazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic pyridine and triazole rings. The exact geometry would depend on the positions of the substituents on the rings .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and triazole rings. These could potentially act as nucleophiles in reactions with electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Synthesis and Pharmacological Applications

This compound and its derivatives have been synthesized through various methods and evaluated for their pharmacological activities. For instance, derivatives have been assessed for antimicrobial and antitubercular activities, indicating their potential in addressing bacterial infections and tuberculosis. Such studies involve the synthesis of thiazolidinones and Mannich bases from the compound, showcasing its utility as a precursor in creating biologically active molecules with potential therapeutic applications (Dave et al., 2007).

Antimicrobial Properties

Derivatives of the compound have been synthesized and tested for their antimicrobial activities, revealing that some possess good or moderate activity against various pathogens. This highlights the compound's role in developing new antimicrobial agents, crucial for combating drug-resistant infections (Bayrak et al., 2009).

Schiff Bases and Antioxidant Activities

Schiff bases derived from this compound have been explored for their in vivo analgesic and in vitro antioxidant activities. The findings suggest significant analgesic and antioxidant properties, demonstrating the compound's potential in developing treatments for pain and oxidative stress-related conditions (Karrouchi et al., 2016).

Insecticidal Activity

Research on tetrazole-linked triazole derivatives prepared using a related compound has shown significant insecticidal activity against specific pests. This indicates its potential utility in agricultural pest management strategies, offering an alternative to traditional insecticides (Maddila et al., 2015).

Corrosion Inhibition

Schiff's bases of pyridyl substituted triazoles, related to the compound , have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. This application is crucial in industrial settings, where corrosion prevention can save substantial costs and maintain the integrity of metal structures (Ansari et al., 2014).

Future Directions

properties

IUPAC Name |

3-(5-aminopyridin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5S/c1-13-7(11-12-8(13)14)5-2-6(9)4-10-3-5/h2-4H,9H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQIEPOVILUSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile](/img/structure/B1378399.png)

![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)